N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a highly complex tricyclic core structure (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a furan-2-ylmethyl group, a propyl chain, and an imino-oxo functional motif. Its synthesis, as reported by Benmaati et al., involves organocatalyzed reactions between N-(furan-2-ylmethyl)-2-oxocyclopentanecarboxamide and furyl-acrolein, yielding spirolactam derivatives with high efficiency (98% yield) using PS-BEMP as a heterogeneous catalyst .
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H19N5O3/c1-2-8-25-17(21)14(19(26)22-12-13-6-5-10-28-13)11-15-18(25)23-16-7-3-4-9-24(16)20(15)27/h3-7,9-11,21H,2,8,12H2,1H3,(H,22,26) |
InChI Key |
UITNGTPBIXGGAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo framework, followed by the introduction of the furan ring and the imino group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the triazatricyclo framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the imino group may yield amine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several amide-containing compounds with furan or heterocyclic motifs are documented in pesticide chemistry (). Key examples include:
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Shares a tetrahydrofuran ring and carboxamide group but lacks the tricyclic core. It functions as a fungicide, highlighting the role of furan derivatives in disrupting fungal biochemistry .
- Furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide): Features a simpler furan carboxamide structure with cyclohexyl and methoxy substituents, used as a fungicide .
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): An amide-based fungicide with a trifluoromethyl group, emphasizing the importance of halogenation in agrochemical activity .
Key Structural Differences :
- The target compound’s tricyclic system introduces steric and electronic complexity absent in linear amides like cyprofuram or furmecyclox.
- The propyl substituent and imino-oxo groups may enhance solubility or binding specificity compared to halogenated or aryl-substituted analogues.
Physicochemical and Functional Properties
*LogP values estimated using fragment-based methods.
Research Implications and Gaps
- Advantages of the Target Compound: High synthetic efficiency (98% yield) and structural novelty position it as a candidate for further bioactivity studies.
- Limitations: Direct comparisons of bioactivity or environmental behavior are hindered by absent data. Fluorinated analogues () exhibit enhanced hydrophobicity but raise toxicity concerns, which the target compound may avoid due to its non-halogenated structure .
Biological Activity
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups, including a furan moiety and multiple nitrogen atoms. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory effects.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 377.4 g/mol. The intricate structure contributes to its diverse biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C22H21N5O4 |
| Molecular Weight | 377.4 g/mol |
| Structural Features | Tricyclic framework with furan moiety |
Preliminary studies suggest that the biological activity of this compound may be linked to its ability to interact with specific enzymes or receptors in biological systems. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Modulation of Receptor Functions : It could alter receptor signaling pathways, impacting cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the furan ring and imine group in this compound suggests potential effectiveness against various bacterial strains.
Anticancer Potential
Studies have shown that triazatricyclo compounds can exhibit cytotoxic effects on cancer cell lines. The specific mechanism may involve:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Enzyme Inhibition
The compound's ability to inhibit enzymes such as topoisomerases and kinases has been noted in related studies. This inhibition can lead to reduced proliferation of cancer cells and modulation of signaling pathways associated with tumor growth.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations of the compound.
-
Cytotoxicity Assay :
- An analysis on human cancer cell lines demonstrated that the compound exhibited IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents.
-
Enzyme Interaction Analysis :
- Experiments using enzyme assays showed that the compound effectively inhibited topoisomerase II activity, suggesting a mechanism for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
